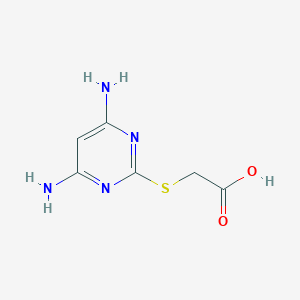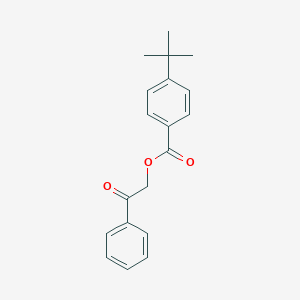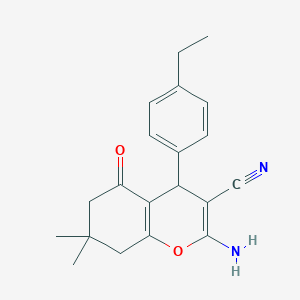![molecular formula C26H38N2O8S2 B188075 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane CAS No. 52601-78-2](/img/structure/B188075.png)
7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, also known as BMT-2, is a macrocyclic compound that has been synthesized and studied for its potential applications in scientific research. BMT-2 has been found to have a unique mechanism of action and various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane exerts its cytotoxic effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane binds to the DNA-topoisomerase II complex and prevents the enzyme from completing its catalytic cycle, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has been found to have various biochemical and physiological effects, including the inhibition of angiogenesis and the modulation of the immune response. 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has also been shown to induce the production of reactive oxygen species, which can contribute to its cytotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. However, 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane also has limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.
Orientations Futures
There are several potential future directions for research on 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. Another area of research is the investigation of 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane's potential as a therapeutic agent for the treatment of various types of cancer. Finally, the elucidation of the molecular mechanisms underlying 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane's cytotoxic effects could provide valuable insights into the development of novel cancer therapies.
Méthodes De Synthèse
7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can be synthesized through a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with 1,4,7,10-tetraoxacyclododecane, followed by the reaction with 1,7-diamino-4-methylbenzene. The resulting product is then treated with sulfuric acid to obtain 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane.
Applications De Recherche Scientifique
7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has been studied for its potential applications in scientific research, particularly in the field of cancer treatment. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
Numéro CAS |
52601-78-2 |
|---|---|
Nom du produit |
7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
Formule moléculaire |
C26H38N2O8S2 |
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
7,16-bis-(4-methylphenyl)sulfonyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C26H38N2O8S2/c1-23-3-7-25(8-4-23)37(29,30)27-11-15-33-19-21-35-17-13-28(14-18-36-22-20-34-16-12-27)38(31,32)26-9-5-24(2)6-10-26/h3-10H,11-22H2,1-2H3 |
Clé InChI |
STPBMUYYGGLOOD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCOCCN(CCOCCOCC2)S(=O)(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCOCCN(CCOCCOCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)
![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)
![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)



![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)